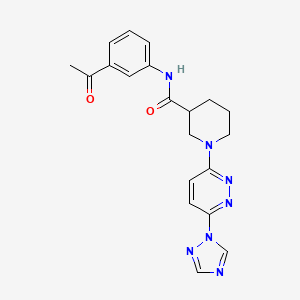

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide

Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position. The pyridazine ring is linked to a piperidine-3-carboxamide scaffold, which is further substituted with a 3-acetylphenyl group via an amide bond. This structure integrates multiple pharmacophoric elements:

- Pyridazine: A nitrogen-rich aromatic ring that enhances hydrogen bonding and π-π interactions.

- 1,2,4-Triazole: A heterocycle known for its role in modulating biological activity, particularly in agrochemicals and pharmaceuticals .

- 3-Acetylphenyl: The acetyl group may influence solubility and participate in hydrophobic or dipole-dipole interactions.

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2/c1-14(28)15-4-2-6-17(10-15)23-20(29)16-5-3-9-26(11-16)18-7-8-19(25-24-18)27-13-21-12-22-27/h2,4,6-8,10,12-13,16H,3,5,9,11H2,1H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHHDXVWQHBZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

Construction of the Pyridazine Ring: This step often involves the reaction of hydrazine with a suitable dicarbonyl compound.

Piperidine Ring Formation: The piperidine ring can be synthesized through a Mannich reaction or reductive amination.

Coupling Reactions: The final step involves coupling the triazole-pyridazine intermediate with the piperidine derivative using amide bond formation techniques, such as using coupling reagents like EDCI or HATU.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce ketone or amide functionalities to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridazine rings, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted triazole or pyridazine derivatives.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(6-Chloro-3-pyridazinyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide ()

- Key Differences : Replaces the triazole with a chlorine atom at the pyridazine 6-position and substitutes the 3-acetylphenyl group with a (1-methylpyrrol-2-yl)methyl moiety.

- Impact: The chloro substituent increases lipophilicity (Cl vs. The pyrrole-methyl group may introduce steric hindrance, affecting binding to planar active sites.

Data :

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ()

- Key Differences : Features a pyrazole instead of triazole and lacks the piperidine-carboxamide scaffold.

- Impact :

- Pyrazole’s reduced nitrogen content may decrease polar interactions compared to triazole.

- The absence of the piperidine ring limits conformational flexibility.

Triazole-Containing Analogues

Ethyl 1-(6-Chloro-3-pyridylmethyl)-5-ethoxymethyleneaminotriazole-4-carboxylate ()

- Key Differences : Combines triazole with a chloropyridyl group and an ester moiety.

- Impact: The ethoxycarbonyl group increases hydrophobicity, while the chloro-pyridyl enhances electrophilicity.

Piperidine Carboxamide Derivatives

N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide ()

- Key Differences : Substitutes the pyridazine-triazole core with a biphenyl group and introduces a hydroxypyridinylmethyl moiety.

- Impact :

- The hydroxyl group enables strong hydrogen bonding, unlike the acetyl group in the target compound.

- Biphenyl systems enhance π-stacking but may reduce solubility.

Data Tables

Table 1: Comparative Analysis of Key Compounds

Table 2: Hydrogen Bonding Features

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide is a notable triazole derivative that has been investigated for its diverse biological activities. This article explores the compound's structure, biological properties, and relevant case studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 420.51 g/mol. The structural components include:

- Triazole Ring : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.

- Piperidine and Piperazine Moieties : Enhance pharmacological properties.

- Cyclopropylsulfonyl Group : May influence interactions with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study by Zvenihorodska et al. demonstrated that modifications in the triazole framework can enhance activity against resistant bacterial strains. This underscores the potential of this compound as a candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of triazole-based compounds has been extensively studied. A notable investigation evaluated several triazole derivatives against various cancer cell lines, revealing that specific substituents on the piperazine ring led to enhanced cytotoxicity. For instance, compounds with halogen substitutions showed promising results in inhibiting cell proliferation in cancer models .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A comprehensive study synthesized multiple triazole derivatives to evaluate their antimicrobial efficacy. The findings indicated that certain structural modifications significantly improved their effectiveness against resistant bacterial strains. This highlights the importance of structure-activity relationship (SAR) studies in drug development .

Case Study 2: Anticancer Screening

Another research effort focused on assessing the anticancer properties of triazole-based compounds against various cancer cell lines such as MCF-7 and A549. The results demonstrated that specific modifications to the piperazine ring resulted in substantial cytotoxic effects, suggesting avenues for further drug design .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.